

Spectroscopic and Synthetic Profile of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1304186

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data, synthesis protocols, and analytical workflows for **(4-Nitrophenyl)methanesulfonyl chloride** (CAS No. 4025-75-6). While comprehensive, experimentally-derived spectral datasets for this compound are not readily available in public-access databases, this document compiles predicted data and established methodologies to serve as a valuable resource for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **(4-Nitrophenyl)methanesulfonyl chloride**. These predictions are based on computational models and analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Adduct	Predicted m/z
[M+H] ⁺	235.97789
[M+Na] ⁺	257.95983
[M-H] ⁻	233.96333
[M] ⁺	234.97006
[M] ⁻	234.97116

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are expected chemical shifts for ¹H and ¹³C NMR spectroscopy based on the structure of **(4-Nitrophenyl)methanesulfonyl chloride**. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Proton NMR) - Expected Chemical Shifts

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
Methylene protons (-CH ₂ -)	~ 5.0 - 5.5	Singlet
Aromatic protons (ortho to -CH ₂ SO ₂ Cl)	~ 7.6 - 7.8	Doublet
Aromatic protons (ortho to -NO ₂)	~ 8.2 - 8.4	Doublet

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shifts

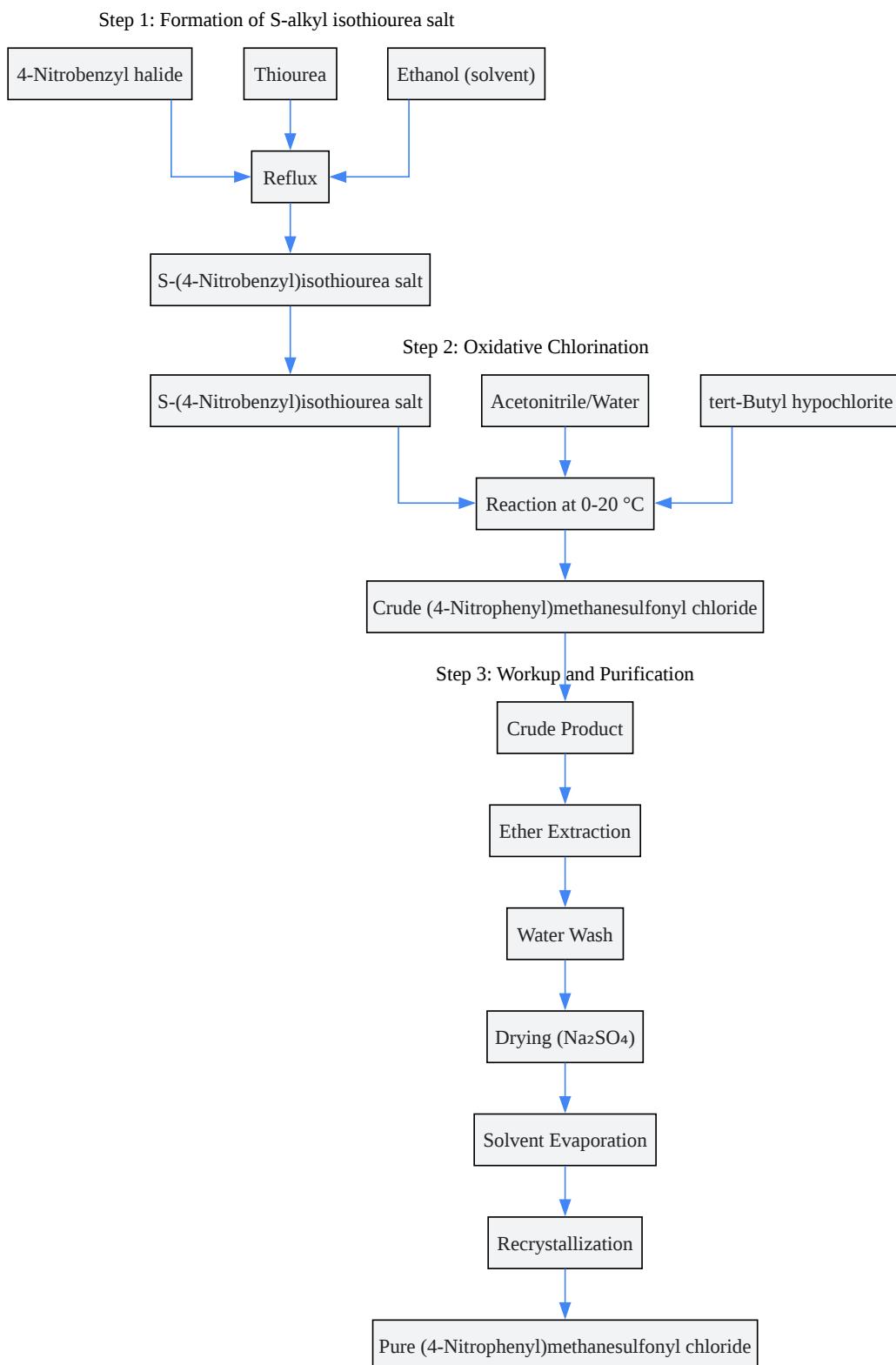
Carbon Assignment	Expected Chemical Shift (ppm)
Methylene carbon (-CH ₂ -)	~ 60 - 70
Aromatic carbon (ipso, attached to -CH ₂ SO ₂ Cl)	~ 130 - 135
Aromatic carbons (ortho to -CH ₂ SO ₂ Cl)	~ 130 - 132
Aromatic carbons (ortho to -NO ₂)	~ 123 - 125
Aromatic carbon (ipso, attached to -NO ₂)	~ 148 - 152

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Asymmetric SO ₂ stretch	1380 - 1340	Strong
Symmetric SO ₂ stretch	1190 - 1160	Strong
Asymmetric NO ₂ stretch	1530 - 1500	Strong
Symmetric NO ₂ stretch	1355 - 1335	Strong
C=C aromatic stretch	1600 - 1450	Medium-Strong
C-H aromatic stretch	3100 - 3000	Medium-Weak
C-H methylene stretch	3000 - 2850	Medium-Weak
S-Cl stretch	700 - 600	Medium

Experimental Protocols


While specific experimental parameters for the spectral analysis of **(4-Nitrophenyl)methanesulfonyl chloride** are not published, the following provides a general methodology for its synthesis and spectral characterization.

Synthesis of (4-Nitrophenyl)methanesulfonyl chloride

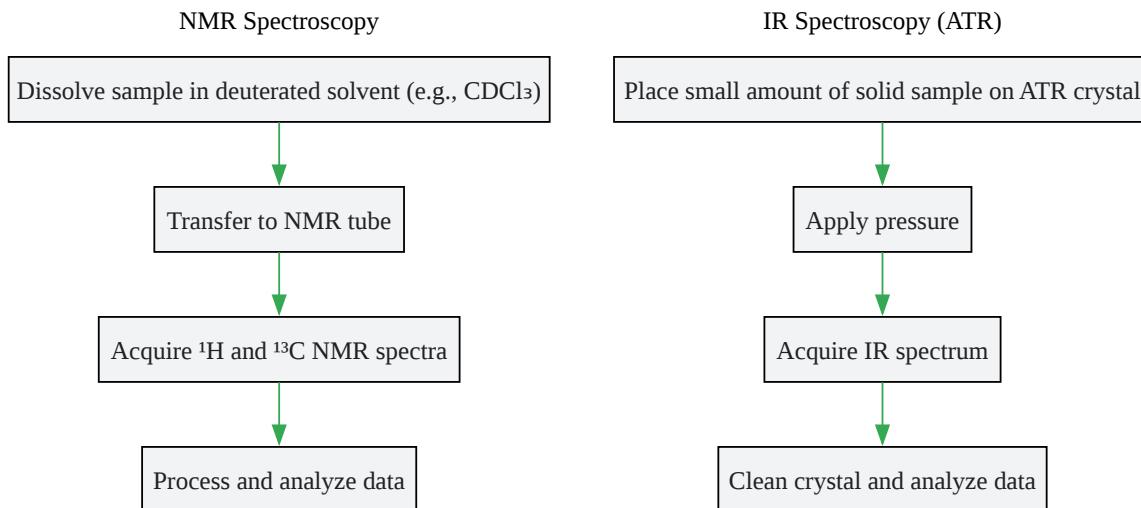
A common synthetic route involves the oxidation of a corresponding thiol or isothiourea salt.

The following is a generalized procedure based on established methods:

Workflow for the Synthesis of (4-Nitrophenyl)methanesulfonyl chloride

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-Nitrophenyl)methanesulfonyl chloride**.


Detailed Protocol:

- Formation of S-(4-Nitrobenzyl)isothiourea salt: 4-Nitrobenzyl halide (1 equivalent) and thiourea (1 equivalent) are refluxed in ethanol. After cooling, the solvent is removed under reduced pressure to yield the S-(4-nitrobenzyl)isothiourea salt.
- Oxidative Chlorination: The isothiourea salt is suspended in a mixture of acetonitrile and water and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature between 0 and 20 °C.
- Workup and Purification: The reaction mixture is subjected to an aqueous workup, typically involving extraction with a suitable organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product can be further purified by recrystallization.

General Protocol for NMR and IR Spectroscopy

The following outlines a standard procedure for obtaining NMR and IR spectra of a solid organic compound like **(4-Nitrophenyl)methanesulfonyl chloride**.

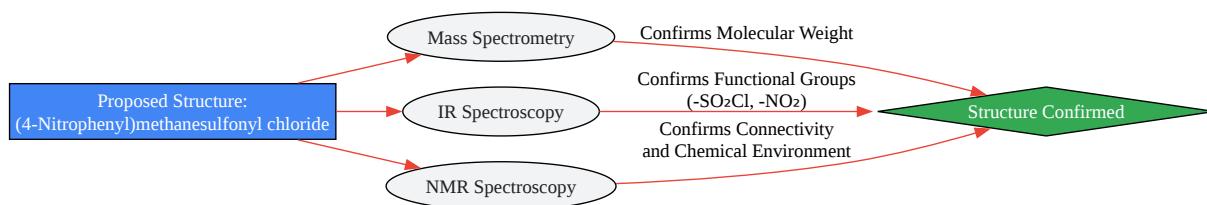
Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for NMR and IR spectroscopic analysis.

NMR Spectroscopy Protocol:

- Sample Preparation: A small amount of the purified **(4-Nitrophenyl)methanesulfonyl chloride** is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Standard pulse programs are used to acquire both ^1H and ^{13}C spectra.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).


IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an ATR-FTIR spectrometer.
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded over a standard range (e.g., 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then analyzed for characteristic absorption bands.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data involves a logical workflow to deduce the structure of the compound.

Logical Flow for Structure Confirmation

[Click to download full resolution via product page](#)

Caption: Logical workflow for structural confirmation using spectral data.

This guide provides a foundational understanding of the spectral characteristics and synthesis of **(4-Nitrophenyl)methanesulfonyl chloride**. For definitive analysis, it is recommended that researchers acquire experimental data on their own synthesized and purified samples.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-Nitrophenyl)methanesulfonyl chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304186#spectral-data-nmr-ir-ms-for-4-nitrophenyl-methanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com